Guaimesal
Overview
Description
Guaimesal is a small molecule drug that has been used in the treatment of acute febrile bronchitis, afebrile chronic bronchitis, or flares of chronic bronchitis . It is administered in the form of a soft gelatin capsule (500 mg) thrice daily .
Molecular Structure Analysis
The molecular formula of Guaimesal is C16H14O5 . The InChIKey, which is a unique identifier for chemical substances, is PSVDIHULUCLEJE-UHFFFAOYSA-N .
Scientific Research Applications
Clinical Efficacy in Respiratory Conditions
A significant study conducted by Jager (1989) on outpatients with various forms of bronchitis demonstrated the efficacy of guaimesal. This double-blind, placebo-controlled study involved 140 patients who were treated with guaimesal. The results showed considerable improvements in fever, cough frequency and intensity, expectorate fluidity, and a decrease in expectorate amount. Spirometric parameters indicated substantial restoration of respiratory function, with 75.7% of patients experiencing complete or almost complete recovery.
Traditional Medicine Applications
The identification of Dryopteris crassirhizoma, also known as Guan Zhong, as detailed in studies by Zhao Zl, Leng Ch, Wang Zt (2007) and Z. L. Zhao, C. Leng, Z. T. Wang (2007), highlights its use in traditional Chinese herbal medicine for treating viral diseases. This shows the relevance of guaimesal and related compounds in traditional medicinal practices.
Potential in Treating Non-Small Cell Lung Cancer
Research by Qingyuan Yang et al. (2016) explored the role of (−)-Guaiol in treating non-small cell lung cancer (NSCLC). The study showed that (−)-Guaiol significantly inhibits cell growth in NSCLC, suggesting its potential application in cancer treatment.
Anti-inflammatory Properties in Traditional Medicines
A study on Psidium guajava leaves, which contain guaiol, by Min-Hye Kim et al. (2015), identified ursolic acid as a major anti-inflammatory compound. This compound was shown to inhibit inflammatory mediators and reactive oxygen species, highlighting the anti-inflammatory potential of guaiol-containing compounds.
Efficacy in Treating Gastrointestinal Ailments
The efficacy of Psidium guajava in treating gastrointestinal ailments was demonstrated in a clinical study by X. Lozoya et al. (2002). The study reported that a phytodrug developed from guava leaves significantly decreased the duration of abdominal pain in patients with acute diarrheic disease.
Versatility in Treating Various Pathogenic Microorganisms
A comprehensive review by M. Morais-Braga et al. (2016) on Psidium guajava L. highlighted its use in treating diseases caused by various pathogenic microorganisms. The study underscores the plant's versatility in combating a wide array of diseases, including those caused by protozoa, fungi, bacteria, and viruses.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-2-methyl-1,3-benzodioxin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-16(20-14-10-6-5-9-13(14)18-2)19-12-8-4-3-7-11(12)15(17)21-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVDIHULUCLEJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868622 | |
Record name | 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guaimesal | |
CAS RN |
81674-79-5 | |
Record name | 2-(2-Methoxyphenoxy)-2-methyl-4H-1,3-benzodioxin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81674-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaimesal [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081674795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUAIMESAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43273G1CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.